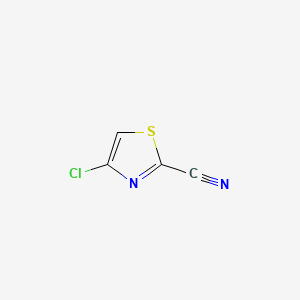

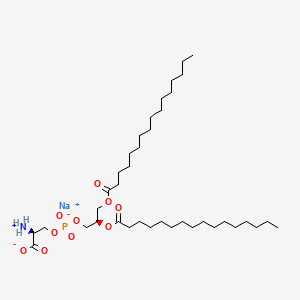

![molecular formula C6H3BrClN3 B597249 6-Bromo-8-chloroimidazo[1,2-a]pyrazine CAS No. 1208083-37-7](/img/structure/B597249.png)

6-Bromo-8-chloroimidazo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

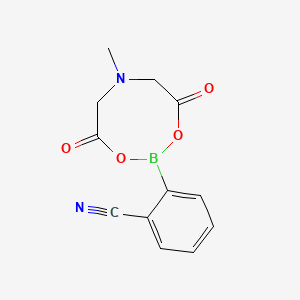

6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a chemical compound with the linear formula C6H3BrClN3 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine involves a reaction of 5-bromo-3-chloropyrazin-2-amine with 2-chloroacetaldehyde. The reaction is stirred at 110 °C for 15 hours. The reaction is then neutralized with saturated aqueous NaHCO3 to pH 8 and extracted with EtOAc. The crude material is purified by flash silica gel chromatography .Molecular Structure Analysis

The molecular structure of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine is represented by the InChI code 1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H . The molecular weight of the compound is 232.47 .Chemical Reactions Analysis

The compound can undergo regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. These reactions provide Zn- and Mg-intermediates, which after quenching with various electrophiles, give access to polyfunctionalized imidazopyrazine heterocycles .Physical And Chemical Properties Analysis

6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a solid substance with a molecular weight of 232.47. It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

1. Synthesis and Kinase Inhibition

6-Bromo-8-chloroimidazo[1,2-a]pyrazine is employed in the synthesis of various derivatives with potential applications in kinase inhibition. For instance, streamlined synthesis methods have been developed for imidazo[1,2-a]pyrazine derivatives, demonstrating inhibitory activity against specific kinases, such as vascular endothelial growth factor receptor (VEGFR) 2 kinase (Ishimoto et al., 2013).

2. Antibacterial and Antifungal Properties

Some derivatives of imidazo[1,2-a]pyrazine, which can be synthesized using 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, exhibit significant antibacterial and antifungal activities. Research on substituted pyrazinecarboxamides, for instance, has shown promise against certain bacterial strains and fungi (Doležal et al., 2006).

3. Development of Anticancer Agents

Research indicates that derivatives of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine could be effective in the development of anticancer agents. Studies have shown that certain synthesized compounds exhibit notable activity against various cancer cell lines (Singh, Luxami & Paul, 2019).

4. Optical and Thermal Properties for Optoelectronic Applications

Imidazo[1,2-a]pyrazine derivatives, potentially synthesized using 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, have been investigated for their optical and thermal properties. These properties suggest potential applications in optoelectronic devices (Meti et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . In case of eye contact, it is recommended to wash out immediately with fresh running water .

将来の方向性

特性

IUPAC Name |

6-bromo-8-chloroimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRIACFCTBDGFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C(C2=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672055 |

Source

|

| Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |

CAS RN |

1208083-37-7 |

Source

|

| Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

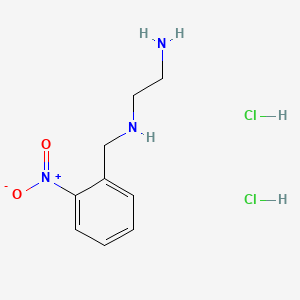

![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

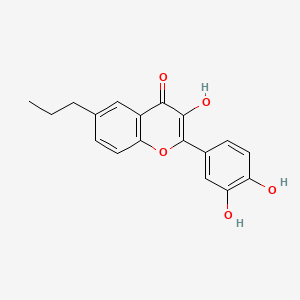

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)

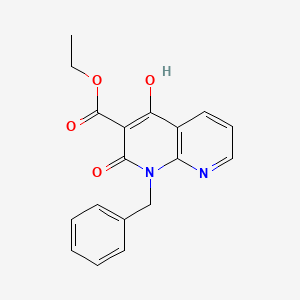

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)

![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)